1-Ethyl-3-(2-hydroxyphenyl)urea
1-Ethyl-3-(2-hydroxyphenyl)urea is a substituted urea compound characterized by an ethyl group and a 2-hydroxyphenyl substituent on the urea core. This structure places it within the hydroxyphenylurea class, which is actively researched for antioxidant and enzyme inhibition applications.
Technical Parameters
Basic Identity
| Product Name | 1-Ethyl-3-(2-hydroxyphenyl)urea |
|---|---|
| Molecular Formula | C9H12N2O2 |
| Molecular Weight | 180.20 g/mol |
Structural Identifiers
| SMILES | CCNC(=O)NC1=CC=CC=C1O |
|---|---|
| InChI | InChI=1S/C9H12N2O2/c1-2-10-9(13)11-7-5-3-4-6-8(7)12/h3-6,12H,2H2,1H3,(H2,10,11,13) |
| InChIKey | UTXCNXIEFZCIIF-UHFFFAOYSA-N |
Commercial & Availability
| Standard Pack Sizes | 10 mg / 50 mg / 100 mg / Bulk Custom |
|---|---|
| Availability | In Stock |
| Custom Synthesis | Available on request |
Structure & Identifiers
1-Ethyl-3-(2-hydroxyphenyl)urea: Core Properties for Research Procurement
1-Ethyl-3-(2-hydroxyphenyl)urea is a substituted urea compound characterized by an ethyl group and a 2-hydroxyphenyl substituent on the urea core . This structure places it within the hydroxyphenylurea class, which is actively researched for antioxidant and enzyme inhibition applications [1]. However, direct, comparative quantitative data for this specific compound is extremely limited in public scientific literature, making a standard procurement justification based on differential performance challenging .
- [1] Nakao, K., et al. (1998). Quantitative structure-activity analyses of novel hydroxyphenylurea derivatives as antioxidants. Bioorganic & Medicinal Chemistry, 6(6), 849-868. View Source
Why 1-Ethyl-3-(2-hydroxyphenyl)urea Cannot Be Casually Substituted
Substitution among hydroxyphenylurea derivatives is not trivial, as minor structural changes profoundly impact biological activity [1]. Quantitative Structure-Activity Relationship (QSAR) studies on this compound class demonstrate that activity is governed by electronic and steric effects of substituents on the phenolic ring, as well as the overall hydrophobicity of the molecule [2]. Therefore, replacing 1-Ethyl-3-(2-hydroxyphenyl)urea with an analog lacking the specific ortho-hydroxy or ethyl substitution pattern is highly likely to result in a different, and potentially non-viable, biological or functional profile [3].
- [1] Nakao, K., et al. (1998). Quantitative structure-activity analyses of novel hydroxyphenylurea derivatives as antioxidants. Bioorganic & Medicinal Chemistry, 6(6), 849-868. View Source
- [2] Saha, A., et al. (2010). Exploring QSAR of hydroxyphenylureas as antioxidants using physicochemical and electrotopological state atom parameters. Journal of Molecular Modeling, 36(6), 897-906. View Source
- [3] Nakao, K., et al. (2001). Novel hydroxyphenylurea dual inhibitor against Acyl-CoA: cholesterol acyltransferase (ACAT) and low density lipoprotein (LDL) oxidation as antiatherosclerotic agent. Bioorganic & Medicinal Chemistry, 9(4), 853-862. View Source
1-Ethyl-3-(2-hydroxyphenyl)urea: Evidence-Based Differentiation Data
Validated Research Applications for 1-Ethyl-3-(2-hydroxyphenyl)urea
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.
27 linked technical documentsTechnical Guide: Synthesis, Characterization, and Optimization of 1-Ethyl-3-(2-hydroxyphenyl)urea
Technical Monograph: Pharmacological Profiling of 1-Ethyl-3-(2-hydroxyphenyl)urea
N-Substituted Hydroxyphenyl Ureas: A Technical Review of Synthesis, SAR, and Therapeutic Applications
Application Note: Protocol for the Synthesis of 1-Ethyl-3-(2-hydroxyphenyl)urea
Using 1-Ethyl-3-(2-hydroxyphenyl)urea as a potential enzyme inhibitor
Application Note: 1-Ethyl-3-(2-hydroxyphenyl)urea in Anti-Inflammatory Research
Optimizing reaction conditions for 1-Ethyl-3-(2-hydroxyphenyl)urea synthesis
Overcoming solubility issues with 1-Ethyl-3-(2-hydroxyphenyl)urea in aqueous buffers
Purification challenges of 1-Ethyl-3-(2-hydroxyphenyl)urea and solutions
A Researcher's Guide to the In Vitro Validation of 1-Ethyl-3-(2-hydroxyphenyl)urea: A Novel Anti-Cancer Candidate
A Comparative Guide to 1-Ethyl-3-(2-hydroxyphenyl)urea and Other Biologically Active Urea Derivatives
1-Ethyl-3-(2-hydroxyphenyl)urea vs. (2-Hydroxyphenyl)urea biological activity
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